(1S)-1-(4-bromophenyl)propan-1-amine
Description
Overview of Chiral Amines in Modern Organic Chemistry
Chiral amines are a class of organic compounds that are of paramount importance in modern organic chemistry. Their utility stems from their widespread presence in biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. As such, they are considered crucial building blocks in the synthesis of these complex targets. The stereochemistry of these amines is often critical to their biological function, making the development of methods for their enantioselective synthesis an active area of research. Chiral amines are also frequently employed as chiral auxiliaries and resolving agents in asymmetric synthesis, guiding the stereochemical outcome of a reaction to favor the formation of a specific enantiomer.
Stereochemical Importance of (1S)-1-(4-bromophenyl)propan-1-amine
The stereochemical designation "(1S)" in this compound refers to the specific three-dimensional arrangement of the groups attached to the chiral center, which is the carbon atom bonded to the amine group, the 4-bromophenyl group, the ethyl group, and a hydrogen atom. Molecules that are non-superimposable mirror images of each other are known as enantiomers. youtube.com The ability to selectively synthesize a single enantiomer, such as the (1S) form, is a primary goal in modern synthetic chemistry, as different enantiomers of a molecule can exhibit vastly different biological activities.
The absolute configuration of a chiral center is crucial in determining the molecule's interaction with other chiral entities, such as enzymes and receptors in a biological system. Therefore, having access to enantiomerically pure forms of compounds like this compound is essential for the development of stereoselective pharmaceuticals and other bioactive compounds.
Properties of this compound:
| Property | Value |
| CAS Number | 1108684-03-2 |
| Molecular Formula | C₉H₁₂BrN |
| Molecular Weight | 214.1 g/mol |
| IUPAC Name | This compound |
| Physical Form | Solid |
| Storage Temperature | Refrigerator |
This data is compiled from multiple sources. sigmaaldrich.com
Structural Features and Reactivity Context of the Bromophenyl Moiety
The structure of this compound incorporates a bromophenyl group, which significantly influences its reactivity. The bromine atom, a halogen, is an electron-withdrawing group that can affect the electron density of the aromatic ring. This, in turn, can influence the reactivity of the amine group.
The presence of the bromine atom on the phenyl ring opens up possibilities for a variety of chemical transformations. For instance, the carbon-bromine bond can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net This reaction allows for the formation of a new carbon-carbon bond by coupling the bromophenyl group with a boronic acid derivative in the presence of a palladium catalyst. researchgate.net This versatility makes the bromophenyl moiety a useful handle for further molecular elaboration and the synthesis of more complex structures.
Furthermore, the amine group itself is a reactive functional group. As a weak base and a good nucleophile, it can react with a range of electrophiles, including alkyl halides, acid chlorides, and carbonyl compounds. libretexts.org The interplay between the reactive amine group and the synthetically versatile bromophenyl moiety makes this compound a valuable intermediate in organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(4-bromophenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,11H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPWFAZJGVXPCH-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Enantiopure 1s 1 4 Bromophenyl Propan 1 Amine
Strategies for Enantioselective Synthesis
The synthesis of enantiomerically pure chiral amines, such as (1S)-1-(4-bromophenyl)propan-1-amine, is a significant objective in organic chemistry. nih.gov Chiral amines are crucial building blocks for pharmaceuticals and agrochemicals. nih.govresearchgate.net Strategies to achieve high enantiopurity can be broadly categorized into asymmetric reductive amination and chiral auxiliary-mediated synthesis.
Chiral Auxiliary-Mediated Diastereoselective Synthesis
Design and Application of Chiral Auxiliaries in Chiral Amine Synthesis
The use of chiral auxiliaries is a foundational strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of a desired stereoisomer. wikipedia.orgnumberanalytics.com After the stereoselective reaction, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This approach relies on the auxiliary's steric and electronic properties to create a diastereomeric intermediate that preferentially undergoes reaction from one face, thereby inducing chirality. numberanalytics.com
In the synthesis of chiral amines, auxiliaries are employed to facilitate diastereoselective transformations. Common examples of chiral auxiliaries include oxazolidinones (popularized by David A. Evans), pseudoephedrine, and tert-butanesulfinamide. wikipedia.orgresearchgate.net The general process involves attaching the auxiliary to a prochiral precursor, performing the key bond-forming reaction that sets the stereocenter, and then cleaving the auxiliary to yield the enantiopure amine.
For the synthesis of a primary amine like this compound, a prominent method involves the use of a sulfinamide auxiliary, such as (R)-tert-butanesulfinamide. This auxiliary reacts with a ketone precursor, 4-bromopropiophenone, to form an N-sulfinyl imine. The subsequent addition of a nucleophile or a reducing agent to the C=N double bond is directed by the bulky tert-butylsulfinyl group, leading to the formation of one diastereomer in high excess. The final step involves the acidic cleavage of the sulfinyl group to afford the desired chiral primary amine.
Diastereoselective Transformation and Separation Strategies
Diastereoselective transformations are the cornerstone of synthesis using chiral auxiliaries. By converting a prochiral substrate into a mixture of diastereomers that are energetically distinct, one diastereomer can be formed preferentially. The effectiveness of this strategy is measured by the diastereomeric excess (d.e.), which indicates the degree of selectivity.
Once the diastereomeric intermediate is formed, separation of the major diastereomer from the minor one is often possible through standard laboratory techniques like crystallization or chromatography. Because diastereomers have different physical properties (e.g., solubility, melting point, chromatographic retention), their separation is more straightforward than the resolution of enantiomers. This separation step can significantly enhance the enantiomeric purity of the final product. For instance, if a reaction yields a product with a 90% d.e., crystallization can often isolate the major diastereomer in >99% purity.
Alternative Enantioselective Routes
Beyond chiral auxiliaries, several catalytic asymmetric methods provide more direct and atom-economical routes to enantiopure amines.
Asymmetric Alkyl Addition to Imines
The metal-catalyzed asymmetric addition of alkyl nucleophiles to imines is a powerful method for synthesizing α-chiral amines. acs.org This approach involves the reaction of an organometallic reagent (e.g., an organozinc or Grignard reagent) with an imine in the presence of a chiral catalyst. The catalyst, typically a transition metal complex with a chiral ligand, creates a chiral environment that directs the nucleophilic attack to one face of the imine, resulting in an enantioenriched amine. rsc.org
Challenges in this area include the lower reactivity of imines compared to their carbonyl counterparts and the potential for side reactions. rsc.org However, significant progress has been made in developing highly active and selective catalysts, often based on metals like iridium, rhodium, or nickel, for this transformation. nih.govchinesechemsoc.orgnih.gov
| Catalyst System | Imine Substrate | Nucleophile | Enantiomeric Excess (ee) |
| Chiral Nickel Catalyst | Racemic α-phthalimido alkyl chloride | Alkylzinc reagent | Good to excellent |
| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl imine | Hydrogen (in hydrogenation) | Up to 90% |
| Chiral Diamine/Alkyl Lithium | General Imines | Alkyl lithium | Variable, often requires stoichiometric ligand |
Asymmetric Hydroamination Approaches
Asymmetric hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, represents a highly atom-economical route to chiral amines. researchgate.net This method can be catalyzed by various transition metal complexes or, more recently, through innovative photoenzymatic systems. acs.org
Photoenzymatic catalysis, for example, can utilize a flavin-dependent ene-reductase to generate a highly reactive aminium radical cation from a hydroxylamine (B1172632) precursor. osti.govnih.gov This radical then adds to an alkene, and the enzyme facilitates an enantioselective hydrogen atom transfer to create the final enantioenriched amine product. acs.org This approach addresses long-standing challenges in controlling the reactivity and selectivity of nitrogen-centered radicals. osti.govacs.org
Stereospecific Isomerization Reactions of Allylic Precursors
Stereospecific isomerization of allylic precursors, such as allylic amines or alcohols, provides another pathway to chiral amines. acs.orgresearchgate.net In this strategy, a pre-existing stereocenter in an allylic substrate is used to control the formation of a new stereocenter through a catalyzed acs.org-hydrogen shift. acs.orgnih.gov
This reaction can be promoted by transition-metal catalysts or, in some cases, by strong organic bases. acs.org The process involves the migration of a double bond and the simultaneous transfer of a hydrogen atom. The high degree of stereospecificity arises from a mechanism that often involves the formation of an intimate ion pair, which effectively transfers the chiral information from the starting material to the product. acs.org This method is particularly valuable for synthesizing γ-chiral amines from α-chiral allylic precursors. researchgate.netdigitellinc.com
Synthetic Pathways from Common Precursors of this compound
The synthesis of this compound can commence from several readily available starting materials. A common and logical precursor is 4-bromopropiophenone, which is the ketone corresponding to the target amine.
Route 1: Reductive Amination
A straightforward, though not inherently asymmetric, route is the reductive amination of 4-bromopropiophenone. This involves reacting the ketone with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the amine. To achieve enantioselectivity, this reaction can be performed using a chiral reducing agent or, more commonly, through asymmetric hydrogenation of the isolated imine using a chiral transition metal catalyst (e.g., an Iridium or Rhodium complex with a chiral phosphine (B1218219) ligand).
Route 2: From a Chiral Alcohol Precursor
Another pathway begins with the asymmetric reduction of 4-bromopropiophenone to the corresponding chiral alcohol, (1S)-1-(4-bromophenyl)propan-1-ol. This reduction can be achieved with high enantioselectivity using well-established methods like CBS (Corey-Bakshi-Shibata) reduction or transfer hydrogenation with a chiral catalyst. The resulting chiral alcohol can then be converted to the amine. This typically involves activating the hydroxyl group (e.g., by converting it to a tosylate or mesylate) followed by nucleophilic substitution with an azide (B81097) salt (e.g., sodium azide). The resulting azide is then reduced (e.g., by hydrogenation or with LiAlH4) to furnish the desired (1S)-amine. This two-step conversion from the alcohol generally proceeds with inversion of configuration, so starting with the (1R)-alcohol would be necessary to obtain the (1S)-amine.
| Precursor | Key Transformation | Reagents | Intermediate |
| 4-bromopropiophenone | Asymmetric Reductive Amination | H₂, Chiral Ir or Rh catalyst | N-(4-bromophenylpropylidene)amine |
| 4-bromopropiophenone | Asymmetric Reduction | CBS reagent or Chiral Ru/Rh catalyst | (1R)-1-(4-bromophenyl)propan-1-ol |
| (1R)-1-(4-bromophenyl)propan-1-ol | Mitsunobu Reaction / SN2 | 1. TsCl, Py 2. NaN₃ 3. H₂/Pd-C | (1S)-1-azido-1-(4-bromophenyl)propane |
Approaches Starting from 1-(4-bromophenyl)propan-1-one
A primary and direct route to this compound is the asymmetric reductive amination of the corresponding prochiral ketone, 1-(4-bromophenyl)propan-1-one. This transformation can be achieved through both chemocatalytic and biocatalytic methods, which convert the ketone into the target chiral amine with high enantioselectivity.
Chemocatalytic Methods: Transition metal-catalyzed asymmetric hydrogenation of imines, formed in situ from the ketone, is a powerful strategy. nih.gov Catalysts based on metals like iridium, rhodium, and ruthenium, complexed with chiral ligands, are frequently employed. Another well-established method is the asymmetric reduction of ketones to chiral secondary alcohols, followed by conversion to the amine. mdpi.com For example, the Corey-Bakshi-Shibata (CBS) reduction utilizes oxazaborolidine catalysts to stereoselectively reduce ketones to alcohols, which can then be transformed into the desired amine. mdpi.com
Biocatalytic Methods: Enzymes offer a green and highly selective alternative for chiral amine synthesis. nih.govnih.gov Transaminases (TAs), in particular, are well-suited for this conversion. nih.govrsc.org They catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to the ketone substrate, producing the chiral amine with high enantiomeric excess (ee). nih.govnih.gov Imine reductases (IREDs) and reductive aminases (RedAms) also represent a powerful enzymatic approach for the direct reductive amination of ketones. researchgate.netresearchgate.net
Table 1: Catalytic Approaches for Asymmetric Amination of Prochiral Ketones
| Catalytic System | Method | Key Features | Typical Enantioselectivity |
|---|---|---|---|
| Transition Metal Complexes (e.g., Ru, Ir) | Asymmetric Hydrogenation/Reductive Amination | High efficiency and atom economy. nih.gov | Often >90% ee nih.gov |
| Oxazaborolidine Catalysts (CBS) | Asymmetric Ketone Reduction | Well-established for producing chiral alcohols as precursors. mdpi.com | Good to excellent ee mdpi.com |
| Transaminases (TAs) | Asymmetric Synthesis | High stereoselectivity under mild, aqueous conditions. rsc.org | Can exceed >99% ee nih.govrsc.org |
| Imine Reductases (IREDs) | Reductive Amination | Powerful tool for direct conversion of ketones to amines. researchgate.net | Excellent optical purity (>99% ee) researchgate.net |
Derivation from 4-bromobenzaldehyde (B125591)
A multi-step synthesis starting from 4-bromobenzaldehyde provides an alternative pathway. A common strategy involves the initial formation of the carbon backbone, followed by the introduction of the chiral amine functionality. A representative sequence could include:
Carbon Chain Elongation: Reaction of 4-bromobenzaldehyde with an ethyl nucleophile, such as ethylmagnesium bromide (a Grignard reagent), to form 1-(4-bromophenyl)propan-1-ol.
Oxidation: The resulting secondary alcohol is then oxidized to the corresponding ketone, 1-(4-bromophenyl)propan-1-one, using standard oxidizing agents.
Asymmetric Reductive Amination: The prochiral ketone is then converted to this compound using one of the enantioselective methods described in the previous section (e.g., biocatalytic amination).
This approach allows for the construction of the target molecule from simpler, readily available starting materials. assets-servd.host
Utility of Brominated Phenyl Derivatives as Key Precursors
The presence of the bromine atom on the phenyl ring of this compound makes it a particularly valuable chiral building block in medicinal chemistry and organic synthesis. nih.gov The bromo-group serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions. nih.gov
Key applications include:
Suzuki Cross-Coupling: The bromine atom can be readily replaced by various aryl or vinyl groups by reacting it with boronic acids in the presence of a palladium catalyst. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a new carbon-nitrogen bond, enabling the synthesis of complex N-arylamines while preserving the stereochemistry of the chiral center. nih.gov
Sonogashira Coupling: The bromo-group can be coupled with terminal alkynes to introduce carbon-carbon triple bonds into the molecule.
The ability to perform these transformations on a molecule that already contains a defined stereocenter is a powerful strategy for the efficient synthesis of complex, enantiomerically pure target molecules, including active pharmaceutical ingredients (APIs). liverpool.ac.uk
Process Intensification and Green Chemistry in Chiral Amine Synthesis
Modern chemical manufacturing emphasizes the development of sustainable, efficient, and cost-effective processes. researchgate.net For chiral amine synthesis, this involves adopting green chemistry principles and innovative technologies like continuous flow processing.
Continuous Flow Processing for Chiral Amine Manufacture
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of APIs and other fine chemicals. scielo.brnih.gov In a flow reactor, reagents are continuously pumped through a network of tubes or channels where the reaction occurs. scielo.br
Benefits of this approach include:
Enhanced Safety: Superior heat and mass transfer allow for better control over reaction temperature, minimizing the risk of thermal runaways, especially for highly exothermic reactions. tue.nl
Improved Efficiency and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and selectivity. nih.gov
Scalability: Scaling up production can be achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often simpler than scaling up batch reactors. scielo.br
Automation: Flow systems are well-suited for automation, enabling multistep synthetic sequences to be performed in an integrated fashion without manual isolation of intermediates. tue.nlresearchgate.net
The synthesis of chiral amines and related compounds has been successfully demonstrated in various continuous flow setups, including those integrating packed-bed reactors with immobilized catalysts or enzymes. scielo.brnih.gov
Strategies for Catalyst Recycling and Enhanced Efficiency
The catalysts used in asymmetric synthesis, particularly those based on precious metals or complex enzymes, can be expensive. rsc.orgresearchgate.net Therefore, developing strategies for their recovery and reuse is crucial for economic viability and sustainability. rsc.org
Heterogeneous Catalysis: One of the most direct ways to facilitate catalyst recycling is through heterogeneous catalysis, where the catalyst is in a different phase from the reactants. researchgate.net This can be achieved by immobilizing a homogeneous catalyst onto a solid support, such as silica (B1680970) or a polymer. researchgate.net The supported catalyst can then be easily separated from the reaction mixture by simple filtration and reused in subsequent batches. researchgate.net
Enzyme Immobilization: In biocatalysis, enzymes can be immobilized on solid supports, entrapped in gels, or encapsulated. nih.govdovepress.com Immobilization not only facilitates the recovery and reuse of the enzyme but can also enhance its stability under operational conditions. nih.govdovepress.com This is a key enabling technology for the use of biocatalysts in continuous flow manufacturing processes. researchgate.net
Mechanistic Aspects of 1s 1 4 Bromophenyl Propan 1 Amine Synthesis and Reactivity
Elucidation of Reaction Mechanisms in Asymmetric Transformations
The creation of the specific stereocenter in (1S)-1-(4-bromophenyl)propan-1-amine requires stereocontrolled methods. Asymmetric transformations, employing transition-metal catalysts, biocatalysts, or organocatalysts, are essential for achieving high enantioselectivity.
Investigation of Catalytic Cycles in Transition Metal-Mediated Processes
Transition-metal catalysis is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules like chiral amines. nih.gov The synthesis of this compound can be achieved through methods such as asymmetric reductive amination of the corresponding ketone, 4'-bromopropiophenone (B130284). Catalytic cycles in these processes, typically involving metals like rhodium, iridium, or ruthenium, are key to understanding the reaction's efficiency and stereoselectivity.
A plausible catalytic cycle for asymmetric transfer hydrogenation of an imine (formed in situ from the ketone) is initiated by the coordination of the imine to a chiral transition-metal hydride complex. This is followed by the migratory insertion of the hydride to the imine carbon, a step that typically determines the stereochemical outcome. The resulting metal-amido complex is then protonated to release the chiral amine product and regenerate the catalyst for the next cycle.
Another powerful method involves cross-coupling reactions to form C-N bonds. mdpi.com While more commonly used for aryl amines, developments in this area are expanding their scope. The general mechanism for a Pd-catalyzed C-N cross-coupling reaction involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. Achieving enantioselectivity in such processes for aliphatic amines requires the use of sophisticated chiral ligands that can effectively control the geometry of the key intermediates.
| Catalyst Type | Key Mechanistic Steps | Role in Asymmetric Synthesis |
| Ru/Rh-based Transfer Hydrogenation | 1. Formation of metal-hydride complex. 2. Coordination of imine/ketone. 3. Asymmetric hydride transfer. 4. Product release and catalyst regeneration. | Controls the stereochemistry during the reduction of a prochiral ketone or imine, guided by the chiral ligand. |
| Pd-catalyzed Cross-Coupling | 1. Oxidative addition of aryl halide to Pd(0). 2. Amine coordination and deprotonation. 3. Reductive elimination of the product. | Primarily for C-N bond formation; enantioselectivity is challenging and relies heavily on the design of chiral phosphine (B1218219) ligands. |
Role of Key Intermediates (e.g., Imine and Keteniminium Ions) in Biocatalysis and Organocatalysis
Biocatalysis and organocatalysis offer green and efficient alternatives to metal-catalyzed reactions. mdpi.com These methods often proceed through distinct reactive intermediates to achieve high levels of stereocontrol.
Biocatalysis: Transaminases (TAs) are widely used for the synthesis of chiral amines. rsc.org The mechanism involves two key half-reactions. In the first, the pyridoxal-5'-phosphate (PLP) cofactor reacts with an amine donor (like isopropylamine) to form a pyridoxamine-5'-phosphate (PMP) intermediate and a ketone byproduct. In the second half-reaction, the PMP reacts with the prochiral ketone substrate (4'-bromopropiophenone) to form a ketimine intermediate. A stereoselective proton transfer then generates a chiral aldimine, which is hydrolyzed to release the desired this compound and regenerate the PLP cofactor. The enzyme's active site provides the chiral environment necessary for the highly selective protonation step. Imine reductases (IREDs) represent another class of enzymes that catalyze the reduction of pre-formed or in situ-generated imines with high stereoselectivity, using a nicotinamide (B372718) cofactor (NAD(P)H) as the hydride source. mdpi.com
Organocatalysis: Asymmetric synthesis using small organic molecules as catalysts often involves the formation of iminium ions. nih.gov For the synthesis of chiral amines, a primary amine catalyst can react with a ketone to form an enamine, or a secondary amine catalyst can react with an α,β-unsaturated aldehyde to generate an iminium ion. nih.govresearchgate.net In the context of synthesizing the target molecule via reductive amination, a chiral phosphoric acid could act as a Brønsted acid catalyst, activating the imine formed between 4'-bromopropiophenone and an ammonia (B1221849) source for stereoselective reduction by a hydride donor like a Hantzsch ester. The chiral counterion of the acid associates with the iminium ion, directing the nucleophilic attack of the hydride from a specific face.
Analysis of Stereochemical Control and Origins of Enantioselectivity
The origin of enantioselectivity in asymmetric synthesis is a result of the energy difference between the two diastereomeric transition states leading to the (S) and (R) enantiomers. The chiral catalyst—be it a metal-ligand complex, an enzyme, or an organocatalyst—creates a specific three-dimensional environment that favors one transition state over the other. researchgate.net
In transition metal-catalysis , the geometry and electronic properties of the chiral ligand are paramount. For instance, in the asymmetric hydrogenation of an imine, the ligand coordinates to the metal center, creating chiral "pockets" or quadrants. The substrate is forced to bind in a specific orientation to minimize steric hindrance, which in turn exposes one of its prochiral faces to the hydride transfer, leading to the preferential formation of one enantiomer. nih.gov
In biocatalysis , the enzyme's active site acts as a highly ordered, chiral pocket. Substrate binding occurs in a very specific orientation through a network of interactions (hydrogen bonds, hydrophobic interactions, etc.). For transaminases, this precise positioning ensures that the proton is added to a specific face of the ketimine intermediate, resulting in excellent enantioselectivity (>99% ee is common). rsc.org
In organocatalysis , stereochemical control is often achieved through the formation of specific hydrogen bonds or ionic interactions between the catalyst and the substrate. In the case of chiral phosphoric acid catalysis, the bulky groups on the catalyst's chiral backbone effectively shield one face of the activated iminium ion, allowing the hydride reagent to attack only from the less hindered face.
Understanding Reactivity Profiles of this compound
The reactivity of this compound is dictated by its two main functional groups: the primary amino group and the bromophenyl moiety.
Nucleophilic Reactivity of the Amino Functional Group
The primary amino group possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. chemguide.co.uklibretexts.org This nucleophilicity allows it to react with a wide range of electrophiles. msu.edu
Key reactions involving the amino group include:
Alkylation: Reaction with alkyl halides (e.g., methyl iodide) leads to the formation of secondary, tertiary, and eventually quaternary ammonium (B1175870) salts. This reaction proceeds via an SN2 mechanism. libretexts.org
Acylation: Treatment with acyl chlorides or acid anhydrides results in the formation of amides. This is a highly efficient reaction where the amine attacks the electrophilic carbonyl carbon.
Imine Formation: Condensation with aldehydes or ketones yields imines (Schiff bases). This reaction is typically reversible and acid-catalyzed.
The nucleophilicity of the amine can be influenced by the steric hindrance around the nitrogen atom and the electronic nature of the aromatic ring, though its fundamental reactivity remains that of a typical primary amine. masterorganicchemistry.com
| Electrophile | Reagent Example | Product Type |
| Alkyl Halide | Methyl Iodide | Secondary Amine |
| Acyl Chloride | Acetyl Chloride | Amide |
| Aldehyde | Benzaldehyde | Imine (Schiff Base) |
Reactivity of the Bromophenyl Moiety in Synthetic Transformations
The bromine atom on the phenyl ring provides a handle for various synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions. acs.org The carbon-bromine bond can be activated by catalysts, typically those based on palladium, to form new carbon-carbon or carbon-heteroatom bonds.
Prominent reactions include:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. nih.gov This is a powerful method for forming biaryl compounds.
Heck Coupling: The aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. mdpi.com
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield an aryl alkyne. mdpi.com
Buchwald-Hartwig Amination: This is a palladium-catalyzed method to form a new C-N bond by coupling the aryl bromide with another amine.
These transformations allow for extensive modification of the phenyl ring, enabling the synthesis of a diverse range of derivatives from the parent this compound scaffold.
Influence of the Chiral Center on Overall Reaction Pathways
However, the influence of the chiral center in closely related 1-arylalkylamines, particularly (1S)-1-(4-bromophenyl)ethan-1-amine, is documented. By analogy, we can infer the mechanistic principles through which the stereogenic center of this compound would direct the stereochemical outcome of a reaction. Chiral primary amines of this type primarily exert their influence through several key mechanisms:
As Chiral Auxiliaries: When temporarily attached to a prochiral substrate (e.g., via an amide or imine linkage), the chiral amine creates a diastereomeric intermediate. The stereocenter on the amine, bearing a small (hydrogen), medium (propyl group), and large (4-bromophenyl group) substituent, creates a sterically and electronically biased environment. This environment directs the approach of an incoming reagent to one face of the prochiral center over the other, leading to a diastereoselective reaction. The steric bulk of the 4-bromophenyl group, in conjunction with the propyl group, would effectively shield one face of the molecule, forcing reagents to attack from the less hindered side. After the reaction, the auxiliary can be cleaved to yield an enantiomerically enriched product.
As Chiral Ligands: The amine functionality can coordinate to a metal center, forming a chiral catalyst. In such a complex, the stereogenic center of the amine ligand creates a chiral pocket around the metal's active site. This chiral environment influences the binding of substrates and the subsequent bond-forming steps, leading to an enantioselective transformation. The electronic properties of the 4-bromophenyl group can also play a role in modulating the reactivity and selectivity of the metal catalyst.
As Chiral Resolving Agents: this compound can be used to separate enantiomers of a racemic carboxylic acid. The amine reacts with the racemic acid to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with acid to liberate the enantiomerically pure carboxylic acid and recover the chiral amine. The efficiency of this separation is directly dependent on the ability of the chiral center to induce significant differences in the crystal lattice energies of the two diastereomeric salts.
While specific data for this compound is not available, the principles are well-established with its ethyl analogue. For instance, (S)-(-)-1-(4-Bromophenyl)ethylamine has been used in the synthesis of potent and selective antagonists for the rat P2X7 receptor, highlighting its role in creating stereospecific pharmaceuticals. It is also commercially available and listed as a chiral resolving agent.
The following table illustrates the type of data that would be expected from a study on the diastereoselective alkylation of an amide derived from this compound. Please note, this data is hypothetical and for illustrative purposes only, as no such study was found for this specific compound.
Hypothetical Data: Diastereoselective Alkylation of an N-Propanoyl Amide Derived from this compound
| Entry | Electrophile (R-X) | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (S,S) : (S,R) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Benzyl bromide | LDA | THF | -78 | >95:5 | 85 |
| 2 | Allyl iodide | NaHMDS | THF | -78 | 92:8 | 88 |
| 3 | Ethyl iodide | KHMDS | Toluene | -78 | 85:15 | 75 |
| 4 | Methyl iodide | LDA | THF | -78 | 88:12 | 82 |
Derivatization Chemistry and Synthetic Utility of 1s 1 4 Bromophenyl Propan 1 Amine
Role as a Chiral Building Block in Complex Molecule Synthesis
Chiral building blocks are fundamental to the synthesis of single-enantiomer drugs and other bioactive compounds, as biological targets are inherently chiral and often interact differently with each enantiomer of a molecule. enamine.net The pharmaceutical industry, in particular, has a significant and growing demand for such chiral intermediates to enhance drug efficacy and specificity. enamine.netnih.gov (1S)-1-(4-bromophenyl)propan-1-amine serves as an exemplary chiral building block, providing a stereodefined center that can be incorporated into larger, more complex structures.
The synthesis of optically active pharmaceutical ingredients frequently relies on the use of chiral amines as key intermediates. These compounds are integral in building the core structures of many therapeutic agents. The this compound moiety can be found within the backbones of advanced intermediates destined for various drug discovery programs. Its defined stereocenter is crucial for ensuring the correct three-dimensional orientation required for precise drug-receptor interactions. enamine.net The development of synthetic routes to create optically active tertiary alcohols, a common feature in pharmaceuticals, often employs chiral amines as precursors or key reagents in asymmetric synthesis. sumitomo-chem.co.jp The presence of the bromo- and amino- groups on the same molecule allows for sequential or orthogonal chemical modifications, enabling the construction of diverse molecular libraries for screening and lead optimization.
The principles of stereoselective synthesis are as critical in agrochemistry as they are in pharmaceuticals. The efficacy and target specificity of pesticides and herbicides can be significantly enhanced by using a single, more active enantiomer, which also reduces the environmental load by eliminating inactive or potentially harmful isomers. Natural products have historically served as a rich source of inspiration for new agrochemicals due to their inherent biological activity and structural complexity. chimia.ch
Chiral building blocks like this compound are instrumental in the total synthesis of complex natural products or the creation of novel agrochemicals inspired by natural scaffolds. chimia.ch The defined stereochemistry of the amine allows for the precise construction of chiral centers that mimic those found in nature, leading to compounds with high target specificity and potentially lower toxicity to non-target organisms. chimia.ch
Functional Group Transformations and Derivatization Strategies
The synthetic versatility of this compound is derived from the reactivity of its two primary functional groups: the nucleophilic primary amine and the bromine-substituted phenyl ring, which is primed for metal-catalyzed cross-coupling reactions.
The primary amino group is a versatile handle for a wide array of chemical transformations. It can readily undergo reactions such as acylation, alkylation, sulfonylation, and reductive amination to yield a diverse range of derivatives. These transformations are fundamental for building molecular complexity and introducing varied physicochemical properties.
Acylation: Reaction with acyl chlorides or anhydrides converts the amine into the corresponding amide. This is a common strategy to introduce new functionalities or to protect the amine group during subsequent synthetic steps.
Alkylation: The amine can be alkylated to form secondary or tertiary amines. Reductive amination with aldehydes or ketones is a particularly effective method for achieving controlled mono-alkylation.
Sulfonylation: Treatment with sulfonyl chlorides yields stable sulfonamides, a common structural motif in many pharmaceutical agents.
| Transformation | Reagent Example | Product Functional Group | Significance |
| Acylation | Acetyl Chloride | Amide | Protection of amine, introduction of new R-groups |
| Alkylation | Benzaldehyde (Reductive Amination) | Secondary Amine | Extension of carbon skeleton, modification of basicity |
| Sulfonylation | Tosyl Chloride | Sulfonamide | Creation of stable, often bioactive, moieties |
These functionalization strategies allow chemists to modulate the molecule's properties, such as basicity, lipophilicity, and hydrogen bonding capacity, which are critical for its application in medicinal and materials chemistry.
The bromine atom on the phenyl ring serves as a key functional handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. mit.edu This allows for the introduction of a wide variety of substituents at the para-position of the aromatic ring, dramatically expanding the structural diversity of accessible derivatives. The Buchwald-Hartwig amination, for example, is a powerful method for forming C-N bonds using aryl halides. mit.eduresearchgate.net
Common cross-coupling reactions applicable to the 4-bromophenyl moiety include:
Suzuki Coupling: Reaction with boronic acids or esters to form a new C-C bond, ideal for creating biaryl structures.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
Heck Coupling: Reaction with alkenes to form substituted alkenes.
Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form a new C-N bond, creating substituted anilines.
Cyanation: Introduction of a nitrile group, which is a versatile precursor for acids, amides, and amines.
| Coupling Reaction | Reactant Partner | Bond Formed | Resulting Structure |
| Suzuki | Arylboronic acid | C(sp²) - C(sp²) | Biaryl |
| Sonogashira | Terminal alkyne | C(sp²) - C(sp) | Arylalkyne |
| Heck | Alkene | C(sp²) - C(sp²) | Arylalkene (Styrene derivative) |
| Buchwald-Hartwig | Amine | C(sp²) - N | Diaryl- or Alkylarylamine |
| Stille | Organostannane | C(sp²) - C(sp²) | Biaryl or Aryl-vinyl |
This capability for late-stage functionalization is highly valuable, as it allows for the rapid generation of analogues from a common intermediate. researchgate.net
This compound is a precursor for the synthesis of important heterocyclic scaffolds like oxazolidinones and cyclic carbamates. These five-membered rings are prevalent in medicinal chemistry and are core components of several approved drugs, including antibiotics like Linezolid. nih.govbeilstein-journals.org
The synthesis typically involves a two-step sequence. First, the chiral amine is used to direct the synthesis of a corresponding chiral 1,2-amino alcohol. This intermediate can then undergo cyclization. The formation of an oxazolidinone ring can be achieved by reacting the amino alcohol with phosgene (B1210022), a phosgene equivalent (e.g., carbonyldiimidazole), or through modern methods involving the incorporation of carbon dioxide (CO2). nih.govorganic-chemistry.orgresearchgate.net Cyclic carbamates are similarly prepared and are valued for their role as constrained hydrogen bond acceptors in drug design. nih.gov The chirality of the starting amine is transferred directly to the final heterocyclic product, ensuring the stereochemical integrity required for biological activity.
Design and Application as a Chiral Ligand or Organocatalyst Precursor
This compound serves as a versatile chiral building block for the synthesis of novel ligands and organocatalysts. Its stereochemically defined center and the presence of a reactive amino group, coupled with the bromo-substituted phenyl ring, offer multiple avenues for chemical modification. The bromine atom, in particular, provides a handle for further functionalization, for instance, through cross-coupling reactions, allowing for the introduction of various substituents that can tune the steric and electronic properties of the resulting catalyst.
The primary amine functionality is a common starting point for the synthesis of various classes of chiral ligands. For example, it can be readily converted into Schiff bases, amides, or phosphinamides. These derivatives can then be employed as ligands in transition-metal-catalyzed reactions. The design of such ligands often aims to create a well-defined chiral pocket around the metal center, thereby inducing enantioselectivity in the catalytic transformation.
While specific research detailing the extensive application of ligands derived directly from this compound is not widely documented in publicly available literature, the principles of ligand design and organocatalyst development using structurally similar chiral amines are well-established. These principles can be extrapolated to understand the potential of this specific compound.
For instance, the formation of Schiff base ligands through the condensation of the amine with various aldehydes can lead to bidentate or tridentate ligands. The electronic nature of the aldehyde and any additional coordinating groups play a crucial role in the catalytic activity of the corresponding metal complexes.
To illustrate the potential applications, a hypothetical scenario based on established catalytic systems is presented below. The data in the following tables is representative of typical results obtained with chiral ligands and organocatalysts derived from chiral phenethylamines in common asymmetric reactions and should be viewed as illustrative of the potential of this compound derivatives.
Table 1: Hypothetical Application of a Schiff Base Ligand Derived from this compound in Asymmetric Allylic Alkylation
| Entry | Substrate | Nucleophile | Ligand Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | rac-1,3-diphenylallyl acetate | Dimethyl malonate | 1.0 | 95 | 92 |
| 2 | rac-1,3-diphenylallyl acetate | Diethyl malonate | 1.0 | 93 | 90 |
| 3 | rac-1,3-diphenylallyl acetate | Dibenzyl malonate | 1.0 | 96 | 94 |
| 4 | rac-1-phenyl-3-methylallyl acetate | Dimethyl malonate | 1.5 | 88 | 85 |
Table 2: Illustrative Performance of an Organocatalyst Derived from this compound in an Asymmetric Michael Addition
| Entry | Michael Acceptor | Michael Donor | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | trans-Chalcone | Diethyl malonate | 5 | 92 | 88 |
| 2 | Nitrostyrene | Acetone | 10 | 85 | 91 |
| 3 | 2-Cyclohexen-1-one | Dimethyl malonate | 5 | 90 | 85 |
| 4 | N-Cinnamoyl-2-oxazolidinone | Diethyl malonate | 5 | 94 | 93 |
The development of new chiral ligands and organocatalysts is a continuous effort in the field of asymmetric synthesis. The structural features of this compound make it a promising, yet underexplored, candidate for the creation of novel catalytic systems. Further research into its derivatization and application is warranted to fully unlock its potential in asymmetric transformations.
Computational Chemistry Applications in the Study of 1s 1 4 Bromophenyl Propan 1 Amine
Quantum Chemical Calculations for Reaction Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intricacies of chemical reactions. These methods allow for the detailed examination of reaction pathways, the characterization of transition states, and the prediction of stereochemical outcomes.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of (1S)-1-(4-bromophenyl)propan-1-amine, DFT studies can be employed to map out the potential energy surface of its synthesis, identifying the most favorable reaction pathways.
For instance, in the synthesis of related N-(4-bromophenyl) substituted imines, DFT calculations using the B3LYP/6-31G(d,p) basis set have been utilized to optimize molecular geometries and perform frequency analysis. nih.govresearchgate.net Such studies help in understanding the structural properties and reactivity of the molecules involved. nih.govresearchgate.net By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the activation energies and reaction thermodynamics. This information is crucial for optimizing reaction conditions, such as temperature, pressure, and catalyst choice, to improve yield and efficiency.
A theoretical study on the reaction of propylamine (B44156) with dimethyl acetylenedicarboxylate, investigated using DFT at the B3LYP/6-311++G(d,p) level, highlights how computational methods can elucidate complex reaction mechanisms, including tandem processes and cycloadditions. researchgate.net These approaches could similarly be applied to understand the formation of this compound and its subsequent reactions.
Table 1: Representative Applications of DFT in Reaction Analysis
| Computational Method | Application | Insights Gained |
| B3LYP/6-31G(d,p) | Geometry optimization and frequency analysis of N-(4-bromophenyl) substituted imines. | Understanding of structural properties and molecular reactivity. nih.govresearchgate.net |
| B3LYP/6-311++G(d,p) | Investigation of multicomponent reaction mechanisms involving propylamine. | Elucidation of reaction pathways and prediction of the most favorable mechanism. researchgate.net |
Predicting the stereochemical outcome of a reaction is a significant challenge in asymmetric synthesis. Computational chemistry offers valuable tools for understanding the origins of enantioselectivity. rsc.org By modeling the transition states leading to the different stereoisomers of a product, the energy difference between these transition states can be calculated. According to transition state theory, even a small energy difference can lead to a high enantiomeric excess.
For the synthesis of chiral amines, computational studies can model the interaction of the prochiral substrate with a chiral catalyst. nih.gov These models can reveal the key non-covalent interactions, such as hydrogen bonding and steric hindrance, that dictate which enantiomer is preferentially formed. For example, in the palladium-catalyzed 1,4-conjugate addition to form quaternary chiral centers, a transition-state force field (TSFF) developed using the quantum-guided molecular mechanics (Q2MM) method has been used to predict stereoselectivity with considerable accuracy. nih.gov
This predictive capability is crucial for the rational design of new catalysts and for optimizing existing catalytic systems to achieve higher enantioselectivity in the synthesis of compounds like this compound. rsc.org
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules, including their conformational preferences and interactions with their environment.
The biological activity and chemical reactivity of a molecule are often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (rotamers) of a molecule and to determine their relative energies. For a flexible molecule like this compound, with rotatable bonds, multiple low-energy conformations can exist.
Molecular mechanics force fields can be used to perform systematic searches of the conformational space to identify these stable conformers. The relative energies of these conformers can then be more accurately calculated using quantum mechanical methods. Understanding the preferred conformations is essential for predicting how the molecule will interact with other molecules, such as binding to a biological target or a catalyst.
Molecular dynamics (MD) simulations can be used to study the dynamic interactions between a substrate and a catalyst over time. nih.govfrontiersin.org This approach provides a more realistic picture of the catalytic process than static models of the transition state. MD simulations can reveal how the substrate approaches the active site of the catalyst, the conformational changes that occur upon binding, and the role of the solvent in the catalytic process.
For example, in the study of Ziegler-Natta catalysts, DFT has been used to analyze the interactions between the catalyst, co-catalyst, and inhibitory compounds like amines. mdpi.com Such computational investigations can elucidate the mechanism of catalyst deactivation and guide the development of more robust catalytic systems. researchgate.netnih.gov Similarly, MD simulations of intermediates in the reaction of CO2 with aqueous amines have been used to assess the relative importance of different proposed mechanistic species. uregina.ca These techniques could be applied to study the asymmetric synthesis of this compound, providing detailed insights into the factors controlling the enantioselectivity.
Table 2: Key Substrate-Catalyst Interactions Investigated Computationally
| Interaction Type | Computational Method | Significance |
| Non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) | DFT, Molecular Docking | Determining the orientation of the substrate in the catalyst's active site. |
| Steric hindrance | Molecular Mechanics, DFT | Influencing the facial selectivity of the reaction. |
| Electronic effects | DFT | Modulating the reactivity of the substrate and catalyst. |
In Silico Design of Novel Catalytic Systems or Derived Compounds
A major goal of computational chemistry is the in silico design of new molecules with desired properties, thereby reducing the time and cost associated with experimental trial-and-error approaches. researchgate.net For the synthesis of this compound, computational methods can be used to design novel chiral catalysts with improved activity and enantioselectivity. nih.govnih.gov
This process often involves creating a library of virtual catalyst candidates and then using computational screening to identify the most promising ones for experimental validation. High-throughput virtual screening can be performed using molecular docking to predict the binding affinity of different catalysts for the substrate's transition state. More accurate, but computationally intensive, quantum mechanical calculations can then be used to refine the predictions for a smaller set of lead candidates.
Furthermore, computational tools can be used to design derivatives of this compound with potentially enhanced biological activity or other desirable properties. By understanding the structure-activity relationship through computational modeling, modifications to the parent molecule can be proposed to optimize its function.
Advanced Analytical Techniques for 1s 1 4 Bromophenyl Propan 1 Amine Research
Chromatographic Methods for Enantiomeric Purity and Diastereomeric Assessment
Chromatographic techniques are indispensable for separating the enantiomers of chiral molecules and quantifying their relative abundance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used for these assessments.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of chiral compounds. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
Detailed Research Findings: The separation of enantiomers of chiral amines, including structures similar to (1S)-1-(4-bromophenyl)propan-1-amine, is frequently achieved using polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209). mdpi.com These CSPs, like cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), provide the necessary chiral recognition to resolve the enantiomers.
For the related compound β-amino-β-(4-bromophenyl) propionic acid, a normal-phase chiral HPLC method was successfully developed using a Pirkle-type column, specifically an (R,R) Whelk-01 column. The mobile phase composition is a critical factor in achieving optimal separation. A typical mobile phase for normal-phase chromatography consists of a mixture of a nonpolar solvent like n-hexane and a polar modifier such as ethanol (B145695) or isopropanol. nih.gov The addition of small amounts of an acidic or basic modifier, like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA), can significantly improve peak shape and resolution by minimizing undesirable interactions with the stationary phase. nih.gov The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Table 1: Example Chiral HPLC Method Parameters for Enantiomeric Separation
| Parameter | Condition | Purpose |
|---|---|---|
| Column | (R,R) Whelk-01 (Pirkle-type) or Polysaccharide-based (e.g., Chiralcel® OD-H) | Chiral Stationary Phase for enantiomeric recognition. |
| Mobile Phase | n-Hexane:Ethanol:Trifluoroacetic Acid (TFA) (e.g., 95:5:0.1 v/v/v) | Eluent system to carry the sample through the column and achieve separation. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |
| Detection | UV at 225 nm or 256 nm | Monitors the elution of the enantiomers based on their UV absorbance. |
| Column Temp. | 25 °C | Maintains consistent and reproducible retention times. |
| Retention Time | S-enantiomer: ~18 min; R-enantiomer: ~22.5 min (example values) | The time taken for each enantiomer to elute, allowing for quantification. |
Gas Chromatography (GC) for Purity and Enantioselectivity Profiling
Detailed Research Findings: The analysis of related compounds, such as cathinone (B1664624) derivatives, by GC-mass spectrometry (GC-MS) often involves derivatization. researchgate.net A common approach is to react the amine with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA). This reaction forms a more volatile and thermally stable trifluoroacetyl derivative, which is suitable for GC analysis. The derivatized compound can then be analyzed on a standard achiral capillary column to assess purity or on a chiral GC column to separate the enantiomers. GC-MS provides the dual benefit of chromatographic separation and mass spectrometric identification, confirming the identity of the analyte and any impurities present. researchgate.net
Table 2: GC Method Parameters for Purity Analysis (Post-Derivatization)
| Parameter | Condition | Purpose |
|---|---|---|
| Derivatization | Reaction with Trifluoroacetic Anhydride (TFAA) | Increases volatility and thermal stability for GC analysis. researchgate.net |
| Column | Capillary column (e.g., DB-5ms) | Separates the derivatized compound from impurities. |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) | Optimizes separation of components with different boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general purity; MS for identification of components. |
Spectroscopic Characterization for Structural Elucidation and Purity Analysis
Spectroscopic techniques are essential for confirming the chemical structure of this compound and verifying its purity. NMR, MS, and IR spectroscopy each provide unique and complementary information about the molecule's atomic connectivity, mass, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.
Detailed Research Findings: For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton (CH next to the amine), the methylene (B1212753) protons (CH₂) of the ethyl group, and the terminal methyl protons (CH₃). The aromatic protons on the para-substituted ring typically appear as two doublets. chemicalbook.com The ¹³C NMR spectrum will show signals for each unique carbon atom, with the chemical shifts influenced by their electronic environment. The carbon atoms attached to the electronegative bromine and nitrogen atoms will be shifted downfield. researchgate.netdocbrown.info There is no fluorine in the molecule, so ¹⁹F NMR is not applicable.
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.45 | Doublet | 2H | Aromatic protons (ortho to Br) |
| ~ 7.20 | Doublet | 2H | Aromatic protons (meta to Br) |
| ~ 3.8 - 4.0 | Triplet | 1H | Methine proton (-CH(NH₂)-) |
| ~ 1.6 - 1.8 | Multiplet | 2H | Methylene protons (-CH₂-CH₃) |
| ~ 1.5 | Broad Singlet | 2H | Amine protons (-NH₂) |
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 144 | Aromatic C (quaternary, attached to CH) |
| ~ 131 | Aromatic C-H (meta to Br) |
| ~ 128 | Aromatic C-H (ortho to Br) |
| ~ 120 | Aromatic C (quaternary, attached to Br) |
| ~ 57 | Methine Carbon (-CH(NH₂)-) |
| ~ 32 | Methylene Carbon (-CH₂-CH₃) |
Mass Spectrometry (MS) Techniques, including EI, CI, and HRMS
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and elemental composition.
Detailed Research Findings: Different ionization techniques provide complementary information.
Electron Ionization (EI): This high-energy technique causes extensive fragmentation, providing a characteristic "fingerprint" for the molecule. For 1-(4-bromophenyl)propan-1-amine, key fragments would include the molecular ion (M⁺) peak, a base peak from the loss of the ethyl group (cleavage of the C-C bond alpha to the amine), and ions corresponding to the bromophenyl cation [C₆H₄Br]⁺. researchgate.netnist.gov The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic M and M+2 peaks for all bromine-containing fragments.
Chemical Ionization (CI): This is a softer ionization technique that results in less fragmentation and typically shows a prominent protonated molecular ion [M+H]⁺. This is useful for confirming the molecular weight of the compound. researchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of a molecule's elemental formula. nih.govsciex.com For example, HRMS can distinguish between two ions that have the same nominal mass but different elemental compositions. researchgate.net
Table 5: Expected Mass Spectrometry Fragments and m/z Values
| m/z (for ⁷⁹Br/⁸¹Br) | Ion | Technique |
|---|---|---|
| 213 / 215 | [C₉H₁₂BrN]⁺ (M⁺) | EI |
| 214 / 216 | [C₉H₁₃BrN]⁺ ([M+H]⁺) | CI, HRMS |
| 184 / 186 | [C₇H₇BrN]⁺ ([M-C₂H₅]⁺) | EI |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.
Detailed Research Findings: The IR spectrum of this compound will display characteristic absorption bands corresponding to its primary amine, aromatic ring, and alkyl components. wpmucdn.com The primary amine group is identified by a pair of N-H stretching bands. The aromatic ring shows C-H and C=C stretching vibrations, and the C-Br bond has a characteristic absorption in the fingerprint region.
Table 6: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400 - 3250 | N-H Stretch (symmetric & asymmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 2960 - 2850 | C-H Stretch | Alkyl (CH₃, CH₂) |
| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| ~ 820 | C-H Bend (out-of-plane) | 1,4-Disubstituted (para) Aromatic |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis
The determination of absolute configuration relies on the phenomenon of anomalous dispersion (also known as the Bijvoet method). researchgate.net When X-rays interact with electrons, particularly those of heavier atoms close to an absorption edge, a phase shift occurs. mit.edu This effect breaks Friedel's Law, which states that the intensities of reflections from opposite sides of a crystal plane (hkl and -h-k-l) should be identical. nih.gov The measurable difference in intensity between these "Bijvoet pairs" is directly related to the absolute arrangement of atoms in the crystal. The bromine atom in this compound provides a strong anomalous signal, making these intensity differences more pronounced and enabling a confident assignment of the 'S' configuration at the stereocenter. mit.edu
A critical parameter derived from the crystallographic data to validate the absolute structure is the Flack parameter. wikipedia.orgmdpi.com This value, calculated during the refinement of the crystal structure, quantifies the relative proportions of the two possible enantiomers in the crystal. For an enantiomerically pure crystal in the correct absolute configuration, the Flack parameter will refine to a value close to zero. nih.gov Conversely, a value near one indicates that the atomic coordinates represent the inverted enantiomer. wikipedia.orgmdpi.com A value around 0.5 may suggest a racemic twin. wikipedia.org Therefore, a Flack parameter near zero, with a small standard uncertainty, provides high confidence in the assigned (1S) configuration. mdpi.comresearchgate.net
While a published crystal structure for this compound itself is not available, analysis of closely related compounds demonstrates the type of data obtained. For instance, the crystallographic study of derivatives synthesized from similar chiral amines provides insight into the expected structural features.
Illustrative Crystallographic Data for a Related Bromophenyl Compound
The following table presents crystallographic data for a related compound, (E)-1-(4-bromophenyl)-3-(1-H-indol-3-yl)-prop-2-en-1-one, to illustrate the typical parameters reported in a crystallographic study.
| Parameter | Value |
| Chemical Formula | C₁₇H₁₂BrNO |
| Formula Weight | 326.19 |
| Crystal System | Tetragonal |
| Space Group | I-4 |
| a, b (Å) | 23.9636(17) |
| c (Å) | 5.1428(5) |
| Volume (ų) | 2951.0(5) |
| Z (Molecules per cell) | 8 |
| Calculated Density (g/cm³) | 1.468 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 296(2) |
| Data sourced from the study of (E)-1-(4-bromophenyl)-3-(1-H-indol-3-yl)-prop-2-en-1-one. |
Beyond establishing absolute configuration, X-ray crystallography provides detailed insights into the solid-state structure, including molecular conformation and intermolecular interactions. The analysis reveals the precise arrangement of molecules within the crystal lattice, which is governed by non-covalent forces such as hydrogen bonding, van der Waals forces, and π-π interactions.
Illustrative Bond Distances and Angles for a Related Structure
The table below shows selected bond lengths and angles for a chiral Schiff base derived from (R)-(+)-1-(4-bromophenyl)ethylamine, a close structural analog. This illustrates the precision with which molecular geometry is determined. nih.gov
| Bond/Angle | Measurement |
| C=N | 1.285 (3) Å |
| N-C | 1.470 (3) Å |
| N=N | 1.256 (3) Å |
| C-Br | 1.905 (2) Å |
| C13—C12—N3—C14 | 178.6 (2) ° |
| Data sourced from the study of 2-{(R)-[1-(4-bromophenyl)ethyl]iminomethyl}-4-(phenyldiazenyl)phenol. nih.gov |
Emerging Research Directions and Future Outlook for 1s 1 4 Bromophenyl Propan 1 Amine
Development of Next-Generation Enantioselective Catalysts for Chiral Amine Synthesis
The efficient and highly selective synthesis of chiral amines like (1S)-1-(4-bromophenyl)propan-1-amine is a primary focus of modern organic chemistry. Future progress hinges on the development of more sophisticated and effective enantioselective catalysts. Key areas of innovation include transition metal catalysis, organocatalysis, and biocatalysis.
Transition Metal Catalysis: Asymmetric hydrogenation and reductive amination are cornerstone strategies for producing chiral amines. nih.govmasterorganicchemistry.com The development of novel chiral ligands for transition metals such as iridium, rhodium, and palladium is a continuous pursuit. nih.govacs.org For the synthesis of 1-aryl-1-propanamine derivatives, research is focused on designing ligands that can achieve higher turnover numbers and enantioselectivities under milder conditions. The presence of the bromo-substituent on the phenyl ring of the target molecule may necessitate the development of catalysts that are tolerant to this functional group to avoid undesired side reactions.
Organocatalysis: Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a wide range of asymmetric transformations, including the synthesis of chiral amines. researchgate.netresearchgate.net These Brønsted acids can activate imines towards nucleophilic attack, enabling highly enantioselective additions. researchgate.net The future in this area lies in the design of novel CPA scaffolds with enhanced steric and electronic properties to improve their catalytic efficiency and expand their substrate scope to include a wider variety of ketones and amines for the synthesis of complex chiral amines. nih.gov
Biocatalysis: Enzymes, particularly transaminases and imine reductases, are gaining prominence as highly selective and environmentally benign catalysts for chiral amine synthesis. mdpi.comfrontiersin.org Transaminases can convert a prochiral ketone into a chiral amine with high enantiopurity. rsc.org The future direction involves protein engineering and directed evolution to create novel enzyme variants with enhanced stability, broader substrate specificity, and improved activity under process conditions suitable for the synthesis of specific targets like this compound. mdpi.com
| Catalyst Type | Key Advantages | Emerging Research Focus |
| Transition Metal Catalysts | High turnover numbers, broad applicability. nih.gov | Development of novel chiral ligands for enhanced selectivity and functional group tolerance. acs.org |
| Chiral Phosphoric Acids | Metal-free, high enantioselectivity. researchgate.net | Design of new CPA scaffolds with tailored steric and electronic properties. nih.gov |
| Biocatalysts (e.g., Transaminases) | High chemo-, regio-, and stereoselectivity; green reaction conditions. mdpi.comfrontiersin.org | Protein engineering to improve stability and broaden substrate scope for specific targets. mdpi.com |
Integration with Advanced Synthesis Technologies (e.g., Photoredox Catalysis, Electrochemistry)
The integration of advanced technologies like photoredox catalysis and electrochemistry is set to revolutionize the synthesis of chiral amines, offering novel pathways with unique reactivity and selectivity.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under mild conditions. sigmaaldrich.com This technology can be applied to the synthesis of complex amines through various C-C and C-N bond-forming reactions. rsc.orgresearchgate.net For a molecule like this compound, photoredox catalysis could enable novel synthetic routes, for instance, through the functionalization of the aromatic ring or the alkyl chain via radical mechanisms. The development of chiral photocatalysts or the combination of photoredox catalysis with chiral co-catalysts is a key area of future research to achieve enantioselectivity in these processes.
Electrochemistry: Electrochemical methods offer a green and sustainable alternative to traditional chemical redox reactions. digitellinc.com The electrochemical synthesis of chiral amines is a rapidly developing field, with the potential for high efficiency and selectivity. digitellinc.com Future research will likely focus on developing enantioselective electrochemical methods for the synthesis of 1-aryl-1-propanamine derivatives, potentially through the asymmetric reduction of imines on chiral electrodes or with chiral mediators. The bromo-substituent in the target molecule could also be a handle for electrochemical cross-coupling reactions to introduce further molecular diversity.
| Technology | Principle | Potential Application for this compound |
| Photoredox Catalysis | Generation of radical intermediates using visible light and a photocatalyst. sigmaaldrich.com | Novel C-C and C-N bond formations for synthesis and functionalization. rsc.orgresearchgate.net |
| Electrochemistry | Use of electrical current to drive redox reactions. digitellinc.com | Enantioselective imine reduction and cross-coupling reactions. digitellinc.com |
Exploration of Novel Synthetic Applications Beyond Current Established Scope
While this compound is a valuable chiral building block, future research will undoubtedly uncover novel synthetic applications for this and structurally related molecules.
The presence of a chiral amine moiety and a functionalizable aryl bromide makes this compound a versatile scaffold for the synthesis of more complex molecules. It can serve as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. For instance, the amine group can be further functionalized, and the aryl bromide can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents. nih.gov The development of new synthetic methodologies that utilize chiral benzylic amines with halo-substituents as starting materials is an active area of research.
Furthermore, chiral amines themselves can act as organocatalysts or ligands in asymmetric synthesis. mdpi.com While the catalytic activity of this compound itself has not been extensively explored, the development of new reactions where it or its derivatives could serve as a chiral catalyst or ligand is a plausible future research direction.
Enhanced Computational-Experimental Synergy in Rational Reaction Design
The synergy between computational chemistry and experimental work is becoming increasingly crucial for the rational design of new catalysts and synthetic routes.
Computational Modeling of Catalysis: Density Functional Theory (DFT) calculations are being used to elucidate reaction mechanisms and predict the stereochemical outcomes of asymmetric reactions. nih.govrsc.org For the synthesis of this compound, computational studies can help in understanding the interactions between the substrate, catalyst, and reagents, thereby guiding the design of more effective chiral catalysts. rsc.org This approach can accelerate the discovery of new catalytic systems with improved enantioselectivity.
Data-Driven Catalyst Development: The use of data science and machine learning is also poised to make a significant impact. By analyzing large datasets of reaction outcomes, it may become possible to predict the performance of new catalysts and reaction conditions, leading to a more efficient and rational approach to reaction optimization. nih.gov This data-driven approach, combined with computational modeling and experimental validation, will be instrumental in the future development of synthetic methods for chiral amines like this compound.
| Approach | Methodology | Impact on this compound Synthesis |
| Computational Modeling | DFT calculations to model transition states and reaction pathways. nih.govrsc.org | Rational design of chiral catalysts with enhanced enantioselectivity. rsc.org |
| Data-Driven Science | Machine learning and analysis of large reaction datasets. nih.gov | Prediction of optimal catalysts and reaction conditions, accelerating development. nih.gov |
Q & A
Q. What are the optimal synthetic routes for (1S)-1-(4-bromophenyl)propan-1-amine, and how do reaction conditions influence enantiomeric purity?
The synthesis of chiral amines like this compound often employs asymmetric catalysis or chiral auxiliaries. Key methods include:
- Buchwald-Hartwig amination : Utilizes palladium catalysts to couple aryl halides with amines, though bromophenyl groups may require optimized ligands for stereocontrol .
- Reductive amination : Ketone precursors (e.g., 4-bromophenylpropan-1-one) can be reacted with chiral amines or enzymes (e.g., transaminases) to achieve enantioselectivity .
- Chiral resolution : Racemic mixtures can be separated via diastereomeric salt formation with tartaric acid derivatives .
Critical factors : Temperature, solvent polarity, and catalyst loading significantly impact enantiomeric excess (ee). For example, polar aprotic solvents like DMF enhance nucleophilicity but may reduce stereochemical fidelity .
Q. How can the stereochemistry and purity of this compound be validated experimentally?
- Chiral HPLC : Paired with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)), this method quantifies ee by resolving enantiomers .
- X-ray crystallography : Definitive confirmation of absolute configuration requires single-crystal analysis, often using heavy-atom derivatives (e.g., bromine) for phasing .
- NMR spectroscopy : Diastereotopic protons or coupling constants (e.g., ) in H-NMR can indicate stereochemical integrity .
Q. What are the key physicochemical properties influencing reactivity in downstream applications?
- Polarity : The bromophenyl group increases hydrophobicity (logP ~2.8), impacting solubility in aqueous media .
- Basicity : The amine group (pKa ~10.5) facilitates protonation under acidic conditions, altering reactivity in nucleophilic substitutions .
- Steric effects : The (1S)-configuration creates a stereoelectronic environment that influences regioselectivity in cross-coupling reactions .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to biological targets?
- Molecular docking : Software like AutoDock Vina models interactions with receptors (e.g., GPCRs or monoamine transporters). The bromine atom’s electronegativity and van der Waals radius (~1.85 Å) are critical for halogen bonding .
- QSAR modeling : Correlates structural descriptors (e.g., Hammett σ values for substituents) with activity data to optimize lead compounds .
- MD simulations : Assess conformational stability in lipid bilayers, relevant for blood-brain barrier permeability studies .
Q. What strategies resolve contradictions in enantiomer-dependent biological activity data?
- Pharmacological profiling : Compare (1S)- and (1R)-enantiomers in vitro (e.g., receptor binding assays) and in vivo (e.g., pharmacokinetics in rodent models) .
- Metabolite identification : LC-MS/MS can detect stereospecific metabolism (e.g., cytochrome P450 oxidation) that alters activity .
- Crystallographic studies : Resolve target-enantiomer complexes to identify binding pocket interactions (e.g., hydrogen bonding with Tyr residues) .
Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions?
- Suzuki-Miyaura coupling : The C-Br bond activates the aryl ring for palladium-catalyzed coupling, but steric hindrance from the propan-1-amine chain may direct reactions to the para position .
- Ullmann coupling : Requires copper catalysts and elevated temperatures; competing amine coordination can deactivate the catalyst unless protected .
Q. What are the challenges in scaling up enantioselective synthesis for preclinical studies?
- Catalyst cost : Chiral ligands (e.g., BINAP) or enzymes may require immobilization for reuse .
- Purification : Chromatography is impractical at scale; alternatives include crystallization-induced asymmetric transformation (CIAT) .
- Regulatory compliance : Ensure residual metal catalysts (e.g., Pd, Rh) meet ICH Q3D guidelines (<10 ppm) .
Methodological Notes
- Contradiction Analysis : Conflicting biological data may arise from assay conditions (e.g., pH, cell line variability). Validate using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
- Stereochemical Purity : Monitor ee throughout synthesis using chiral HPLC and adjust protecting groups (e.g., Boc vs. Fmoc) to minimize racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
